Omarigliptin is a potent, long-acting, orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor. [] It is classified as a gliptin, a class of drugs that work by increasing the levels of incretin hormones like glucagon-like peptide-1 (GLP-1). [] In scientific research, Omarigliptin serves as a valuable tool for investigating the roles of DPP-4 and incretin hormones in various biological processes.
Omarigliptin is a long-acting oral antidiabetic medication classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor. It is primarily used for the treatment of type 2 diabetes mellitus. The compound was developed by Merck & Co. and is notable for its once-weekly dosing regimen, which distinguishes it from other medications in its class that require daily administration. Omarigliptin works by inhibiting the DPP-4 enzyme, leading to increased levels of incretin hormones, which subsequently enhance insulin secretion and decrease glucagon release, thereby lowering blood glucose levels .
Omarigliptin is classified under the chemical taxonomy of pyrrolopyrazoles, which are organic compounds characterized by a fused pyrrole and pyrazole ring structure. The compound's IUPAC name is (2R,3S,5R)-2-(2,5-difluorophenyl)-5-{2-methanesulfonyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}oxan-3-amine. Its molecular formula is CHFNOS, with a molar mass of 398.43 g/mol .
Key steps in the synthesis include:
The molecular structure of omarigliptin reveals several important features:
The three-dimensional structure includes multiple functional groups such as fluorine atoms and a sulfonamide moiety, contributing to its pharmacological activity .
Omarigliptin participates in several chemical reactions relevant to its synthesis and potential modifications. The primary reactions include:
Omarigliptin's mechanism of action involves the inhibition of DPP-4, an enzyme that degrades incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting this enzyme, omarigliptin increases the levels of GLP-1 and glucose-dependent insulinotropic polypeptide (GIP). This leads to:
These combined effects result in improved glycemic control in patients with type 2 diabetes mellitus .
Omarigliptin exhibits several physical and chemical properties:
Additional properties include:
These properties are critical for understanding how omarigliptin behaves under various conditions in pharmaceutical formulations.
Omarigliptin is primarily used in clinical settings for managing type 2 diabetes mellitus. Its long half-life allows for once-weekly dosing, making it a convenient option for patients who may struggle with daily medication adherence. Clinical trials have also explored its efficacy in patients with chronic renal insufficiency, expanding its potential therapeutic applications beyond standard diabetes management .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3